Colchicine, the parent compound, has been utilized for centuries in traditional medicine, particularly for treating gout. The modification to create (R/S)-N-Deacetyl Colchiceine N-Trifluroracetate involves the removal of an acetyl group and the addition of a trifluoroacetyl group, enhancing its pharmacological properties. This compound is categorized under the broader class of colchicine derivatives, which are being explored for their cytotoxic effects against various cancers .
The synthesis of (R/S)-N-Deacetyl Colchiceine N-Trifluroracetate typically involves several key steps:
This synthetic route highlights the importance of careful manipulation of reaction conditions to achieve high yields and purity.
The molecular structure of (R/S)-N-Deacetyl Colchiceine N-Trifluroracetate can be described as follows:
The three-dimensional conformation of this molecule plays a crucial role in its interaction with biological targets, particularly microtubules in cancer cells .
(R/S)-N-Deacetyl Colchiceine N-Trifluroracetate participates in various chemical reactions that can be exploited for therapeutic purposes:
These reactions underline its potential as a chemotherapeutic agent.
The mechanism by which (R/S)-N-Deacetyl Colchiceine N-Trifluroracetate exerts its effects primarily involves:
This mechanism is pivotal in developing targeted cancer therapies.
The physical and chemical properties of (R/S)-N-Deacetyl Colchiceine N-Trifluroracetate include:
These properties are essential for handling and formulation in pharmaceutical applications.
(R/S)-N-Deacetyl Colchiceine N-Trifluroracetate has several scientific applications:
The ongoing research into this compound continues to reveal its potential across various fields within medicinal chemistry.
The therapeutic use of colchicine traces back nearly three millennia, with early documentation in the writings of Greek physicians like Dioscorides and Pliny the Elder. Initially derived from Colchicum autumnale (autumn crocus), it was historically employed as a poison and remedy for joint ailments before its formal identification as an alkaloid in 1820 by Pelletier and Caventou. The compound was misidentified as veratrine initially, with Geiger first isolating pure colchicine in 1833 [3] [6]. Colchicine’s antimitotic properties were discovered in the 1930s, enabling its application in polyploid plant breeding and chromosome studies. However, its narrow therapeutic index and systemic toxicity (e.g., bone marrow suppression) limited oncology applications, spurring efforts to develop safer analogues [3] [9].
Structural derivatization began in earnest in the mid-20th century, focusing on modifying colchicine’s three rings (A, B, C). Key milestones include the synthesis of N-deacetylthiocolchicine (a C-10 thiomethoxy derivative) and demecolcine, which showed clinical efficacy in myeloid leukemia. The 2010s saw intensified exploration of N-acyl variants, including (R/S)-N-Deacetyl Colchiceine N-Trifluroracetate*, to enhance tubulin-binding specificity and reduce off-target effects [3] [7].
Table 1: Historical Development of Colchicine Analogues
Year | Milestone | Significance |
---|---|---|
1820 | Isolation of colchicine (misidentified as veratrine) | Initial identification of the active compound in autumn crocus |
1937 | Discovery of antimitotic activity | Enabled polyploid plant breeding and chromosome studies |
1952 | Elucidation of colchicine structure via X-ray crystallography | Confirmed tropolone core and guided rational derivative design |
1960s | Development of demecolcine | First clinically used analog for myeloid leukemia |
2000s | Systematic exploration of N-acyl and C-10 modified colchicines | Improved cytotoxicity profiles and tubulin-targeting specificity |
Colchicine-related alkaloids belong to the phenethylisoquinoline class, biosynthesized from phenylalanine and tyrosine precursors. Structurally, they feature a 7-membered tropolone ring (C-ring), a methoxy-substituted A-ring, and a B-ring with a variable N-acyl group. (R/S)-N-Deacetyl Colchiceine N-Trifluroracetate* (EVT-374143; CAS 102491-70-3) is classified as a B-ring-modified semisynthetic derivative generated through strategic functionalization of deacetylcolchicine [6] [10].
The compound’s molecular formula is C₂₁H₂₀F₃NO₆ (MW: 439.4 g/mol), differing from colchicine (C₂₂H₂₅NO₆) in two key aspects:
Table 2: Structural Comparison of Colchicine and Key Derivatives
Compound | Molecular Formula | R7 Substituent | R10 Substituent | Key Structural Features |
---|---|---|---|---|
Colchicine | C₂₂H₂₅NO₆ | –NHCOCH₃ | –OCH₃ | Tropolone, trimethoxyphenyl |
N-Deacetylcolchicine | C₂₀H₂₃NO₅ | –NH₂ | –OCH₃ | Free amine at B-ring |
(R/S)-N-Deacetyl Colchiceine N-Trifluroracetate | C₂₁H₂₀F₃NO₆ | –NHCOCF₃ | –OH | Trifluoroacetamide, C-10 hydroxy, racemic chiral center |
Racemic designation (R/S) indicates a 1:1 mixture of enantiomers at C7, significantly influencing tubulin-binding dynamics due to stereospecific interactions. The C-10 hydroxy group (–OH) replaces colchicine’s methoxy group, enhancing hydrogen-bonding potential. The trifluoroacetyl moiety (–COCF₃) increases electrophilicity and metabolic stability compared to alkyl acyl groups [4] [10].
This derivative exemplifies strategic optimization of colchicine’s pharmacophore. The trifluoroacetyl group enhances in vitro stability and modulates electron-withdrawing properties, improving tubulin-binding kinetics. Unlike colchicine’s rigid enantiomeric preference, its racemic form allows exploration of stereochemical effects on bioactivity [7].
Mechanistically, it inhibits microtubule assembly by binding β-tubulin’s colchicine site (located at the α/β-tubulin interface), inducing curvature in heterodimers and preventing polymerization. The trifluoroacetyl group sterically blocks helix H7 movement, while the C-10 hydroxy group forms hydrogen bonds with Thrα179 and Valα181 residues. This dual interaction suppresses GTPase activity and protofilament formation [4] [7].
Synthetically, it serves as a versatile intermediate for N-acyl colchicine analogues. Production involves reacting deacetylcolchicine with trifluoroacetic anhydride in dichloromethane/acetonitrile under basic catalysis (e.g., triethylamine), followed by chromatographic purification [8] [10]. Recent studies demonstrate its role in generating long-chain acyl derivatives (e.g., C10–C12 N-acyl variants) with picomolar cytotoxicity against colon adenocarcinoma (HT-29) cells, surpassing colchicine’s potency [4] [9].
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8